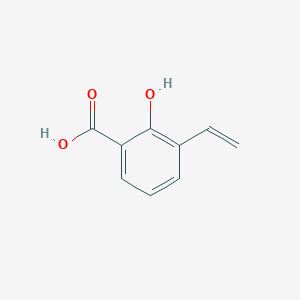
Prolyl-phenylalanyl-arginine naphthylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prolyl-phenylalanyl-arginine naphthylester is a synthetic oligopeptide compound. It is composed of three amino acids: proline, phenylalanine, and arginine, linked to a naphthyl ester group. This compound is often used in biochemical research due to its specificity and sensitivity in various assays, particularly those involving proteases like kallikrein .
準備方法
Synthetic Routes and Reaction Conditions
Prolyl-phenylalanyl-arginine naphthylester is synthesized through a series of peptide coupling reactions. The process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis begins with the protection of the amino and carboxyl groups of the amino acids. The protected amino acids are then coupled sequentially using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt). After the peptide chain is assembled, the protecting groups are removed, and the naphthyl ester is introduced .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反応の分析
Types of Reactions
Prolyl-phenylalanyl-arginine naphthylester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.
Oxidation: The arginine residue can be oxidized to form citrulline.
Substitution: The naphthyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Prolyl-phenylalanyl-arginine and naphthol.
Oxidation: Prolyl-phenylalanyl-citrulline.
Substitution: Various substituted naphthyl esters, depending on the nucleophile used.
科学的研究の応用
Prolyl-phenylalanyl-arginine naphthylester has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study protease activity.
Biology: Employed in the study of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential use in diagnostic assays for diseases involving protease activity, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of biochemical assays and diagnostic kits
作用機序
Prolyl-phenylalanyl-arginine naphthylester acts as a substrate for proteases, particularly kallikrein. The enzyme cleaves the peptide bond, releasing the naphthyl ester group, which can be detected using colorimetric or fluorometric methods. This cleavage allows researchers to measure enzyme activity and study the kinetics of protease-substrate interactions .
類似化合物との比較
Similar Compounds
Phenylalanyl-prolyl-arginine: Another oligopeptide with similar properties but lacks the naphthyl ester group.
Prolyl-phenylalanyl-arginine p-nitroanilide: A similar compound used in protease assays but with a p-nitroanilide group instead of a naphthyl ester
Uniqueness
Prolyl-phenylalanyl-arginine naphthylester is unique due to its high specificity and sensitivity for kallikrein. The naphthyl ester group provides a distinct chromophore, making it easier to detect and quantify enzyme activity compared to other substrates .
特性
CAS番号 |
73142-64-0 |
|---|---|
分子式 |
C30H36N6O4 |
分子量 |
544.6 g/mol |
IUPAC名 |
naphthalen-1-yl (2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoate |
InChI |
InChI=1S/C30H36N6O4/c31-30(32)34-18-8-15-24(29(39)40-26-16-6-12-21-11-4-5-13-22(21)26)35-28(38)25(19-20-9-2-1-3-10-20)36-27(37)23-14-7-17-33-23/h1-6,9-13,16,23-25,33H,7-8,14-15,17-19H2,(H,35,38)(H,36,37)(H4,31,32,34)/t23-,24-,25-/m0/s1 |
InChIキー |
IYCJIJCQIVJOKW-SDHOMARFSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)OC3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)OC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


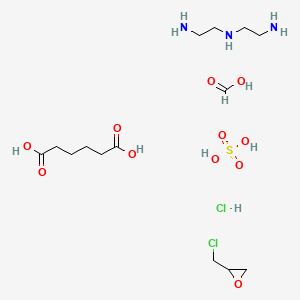
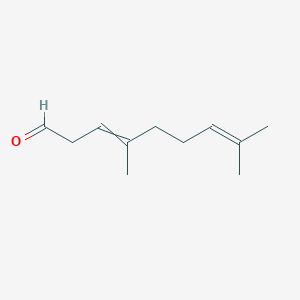
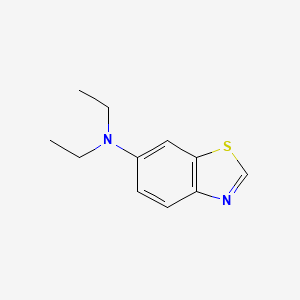
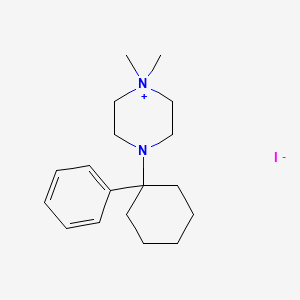
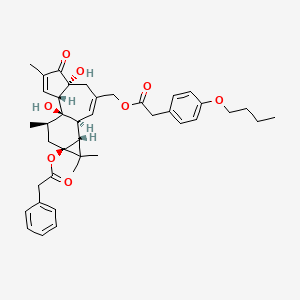
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)
![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
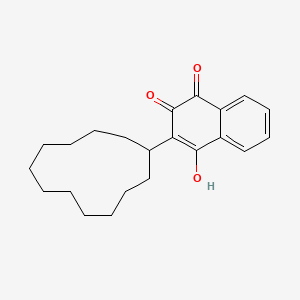

![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
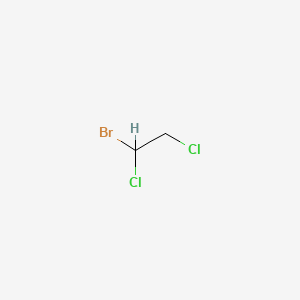
![5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14446494.png)
